

Solubility & Process Engineering Guide: 2-Chloro-4-fluoro-3-nitrotoluene

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-3-nitrotoluene

CAS No.: 1805115-44-9

Cat. No.: B1492946

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Executive Summary

2-Chloro-4-fluoro-3-nitrotoluene (CAS 1805115-44-9) is a highly functionalized aromatic intermediate characterized by significant steric crowding and a strong "push-pull" electronic character.^[1] Its structural motif—a nitro group sandwiched between a chloro and a fluoro substituent—creates a unique solubility and reactivity profile distinct from its more common isomer, 2-chloro-4-fluoro-5-nitrotoluene.^[1]

This guide provides a comprehensive analysis of its solubility in organic media, thermodynamic behavior, and strategic solvent selection for nucleophilic aromatic substitution (S_NAr) and purification workflows. Given the limited empirical data for this specific isomer, protocols are derived from first-principles chemical engineering and validated analog behaviors.^[1]

Physicochemical Profile & Structural Analysis

Understanding the solubility of this compound requires analyzing its molecular interaction potential. The molecule possesses three distinct vectors of interaction:^[1]

- **Lipophilic Core:** The toluene scaffold and chloro-substituent drive solubility in non-polar aromatics and chlorinated solvents.^[1]
- **Polarity Vector:** The 3-nitro group creates a strong dipole, necessitating polarizable solvents for dissolution.^[1]

- Steric Strain: The contiguous substitution pattern (2-Cl, 3-NO₂, 4-F) distorts the ring planarity, potentially lowering the lattice energy (melting point) compared to its isomers, thereby enhancing solubility in borderline solvents.[1]

Table 1: Physicochemical Properties

Property	Value / Characteristic	Relevance to Solubility
CAS Number	1805115-44-9	Unique identifier for procurement/safety checks.
Molecular Weight	189.57 g/mol	Low MW facilitates high molar solubility.
Predicted LogP	~2.8 – 3.2	Lipophilic; partitions preferentially into organic phases.
H-Bond Donors	0	Cannot act as a proton donor; relies on aprotic solvation.[1]
H-Bond Acceptors	3 (NO ₂ , F)	Soluble in protic solvents (Alcohols) via H-bonding.[1]
Electronic State	Electron-Deficient (-acid)	Forms Charge-Transfer complexes with electron-rich solvents (e.g., Toluene).[1]

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their thermodynamic affinity for **2-Chloro-4-fluoro-3-nitrotoluene**. This classification is essential for designing reaction matrices and antisolvent crystallization processes.

Table 2: Solubility Classification

Solvent Class	Representative Solvents	Solubility Rating	Process Application
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform, 1,2-DCE	Excellent	Extraction, Chromatography injection.[1]
Polar Aprotic	DMSO, DMF, NMP, Acetonitrile	Excellent	Reaction Media (SNAr), Stock solutions.
Esters & Ketones	Ethyl Acetate, Acetone, MEK	Good	General handling, washing, crystallization solvent.
Aromatics	Toluene, Xylene, Chlorobenzene	Good	Reaction media (high temp), azeotropic drying.
Alcohols	Methanol, Ethanol, IPA	Moderate	Crystallization (often requires heating).
Aliphatic Hydrocarbons	Hexane, Heptane, Cyclohexane	Poor	Antisolvent; used to crash out product.
Water	Water	Insoluble	Aqueous washes to remove inorganic salts.

Thermodynamic Insight: The "Like Dissolves Like" Nuance

While the compound is lipophilic (LogP ~3), the nitro group imparts sufficient polarity that pure alkanes (Hexane) are poor solvents at room temperature. However, the solubility curve in alkanes is steep; heating to 60°C often results in complete dissolution, making Heptane/Toluene or Heptane/Ethyl Acetate systems ideal for recrystallization.

Strategic Solvent Selection

A. For Reaction Engineering (S_NAr Focus)

The 3-nitro group activates the ortho-fluoro and ortho-chloro positions for Nucleophilic Aromatic Substitution.[1]

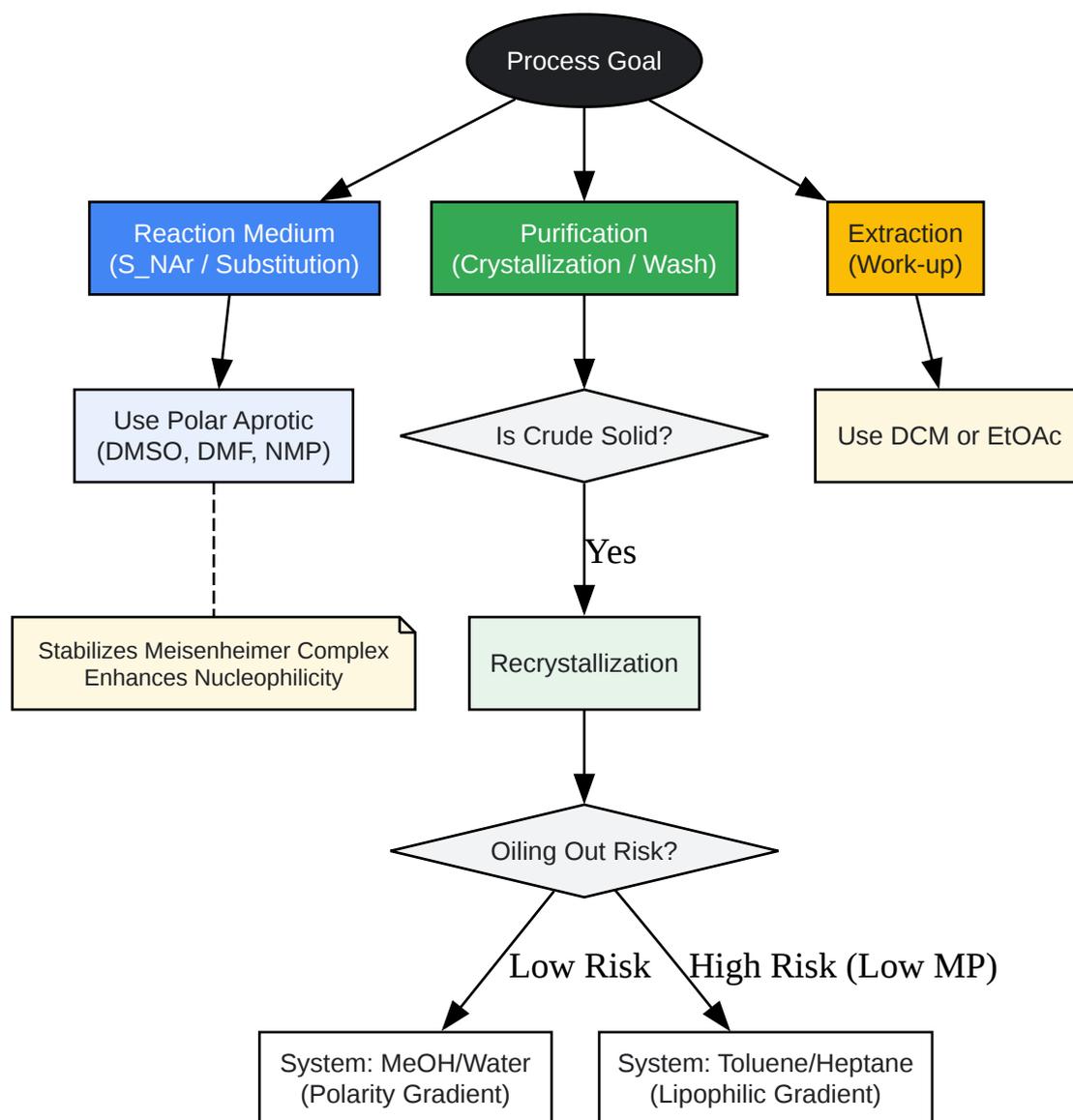
- Recommended Solvent:DMSO or DMF.[1]
- Mechanistic Reason: These dipolar aprotic solvents solvate the cationic counterion of the nucleophile (e.g., Na⁺ of NaOMe), leaving the anion "naked" and highly reactive. They also stabilize the polar Meisenheimer complex intermediate.

B. For Purification (Crystallization)

The steric crowding of the 2,3,4-substitution pattern often inhibits tight crystal packing, leading to "oiling out" phenomena.

- Recommended System:Methanol/Water or Ethanol/Water.
- Protocol: Dissolve in warm alcohol, slowly add water until turbidity persists, then cool slowly.
- Alternative (if oiling occurs): Use Toluene/Heptane. Dissolve in minimum Toluene, add Heptane as antisolvent.

Visualization: Solvent Selection Decision Tree



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Caption: Decision matrix for selecting the optimal solvent system based on the intended unit operation.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data if literature values are insufficient.^[1]

- Preparation: Weigh 100 mg of **2-Chloro-4-fluoro-3-nitrotoluene** into a 4 mL vial.

- Solvent Addition: Add the target solvent in 50 μ L increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Endpoint: Record the volume () required for complete dissolution (clear solution).
- Calculation: Solubility () in mg/mL = .
- Validation: Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.

Protocol 2: SNAr Reaction Setup (Solvent Context)

Targeting the displacement of the 4-Fluoro group.

- Dissolution: Dissolve 1.0 eq of **2-Chloro-4-fluoro-3-nitrotoluene** in anhydrous DMF (0.5 M concentration).
 - Note: Do not use protic solvents (EtOH) if using strong nucleophiles to avoid side reactions.
- Reagent Addition: Add 1.1 eq of Nucleophile (e.g., amine or phenoxide) at 0°C.
- Monitoring: The reaction mixture will likely darken (formation of charge-transfer complexes). [1] Monitor by HPLC.
- Work-up: Dilute with Ethyl Acetate and wash with Water (5x vol) to remove DMF.[1]

Safety & Handling

- Nitroaromatic Hazards: Like many nitro-toluenes, this compound may possess explosive potential if heated under confinement or subjected to shock.[1] Avoid distilling to dryness.

- Skin Absorption: Nitro-aromatics are potent skin permeators.[1] Use Nitrile gloves and work in a fume hood.
- Thermal Stability: Determine the onset of decomposition (DSC) before scaling up reactions above 100°C.

References

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